Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a diverse range of applications. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as chloro, fluoro, and methyl groups. It is used in various fields, including chemistry, biology, and medicine, due to its versatile chemical properties.
Preparation Methods
The synthesis of Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves the inhibition of enzyme activity, specifically protoporphyrinogen oxidase (Protox). This inhibition leads to the disruption of cell membranes, ultimately causing cell death .
Comparison with Similar Compounds
Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds such as:
Pyraflufen-ethyl: Another herbicide with a similar mode of action, used to control broadleaf weeds.
Fenoxaprop-ethyl: A herbicide used for controlling grass weeds.
Quizalofop-P-ethyl: A selective herbicide for post-emergence control of annual and perennial grass weeds.
These compounds share similar applications and mechanisms of action but differ in their chemical structures and specific uses.
Properties
Molecular Formula |
C25H25ClFNO4S |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
ethyl 4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H25ClFNO4S/c1-4-31-25(30)22-13(2)28-18-6-5-7-19(29)23(18)24(22)21-10-15(14(3)33-21)12-32-20-9-8-16(27)11-17(20)26/h8-11,24,28H,4-7,12H2,1-3H3 |
InChI Key |
FQMNALNNYUUORX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(S3)C)COC4=C(C=C(C=C4)F)Cl)C(=O)CCC2)C |
Origin of Product |
United States |
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